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Compound of Interest

Compound Name: PF-562271

Cat. No.: B1679704

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of PF-562271, a potent, ATP-
competitive inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2
(PYK2). It delves into the mechanism of action, quantitative inhibitory data, detailed
experimental protocols, and the critical signaling pathways affected by this compound.

Introduction to PF-562271

PF-562271 is a small molecule inhibitor that has been instrumental in elucidating the roles of
FAK and PYK2 in various cellular processes, including cell adhesion, migration, proliferation,
and survival.[1] FAK and PYK2 are non-receptor tyrosine kinases that are overexpressed in
numerous tumor types and are implicated in tumor progression and metastasis.[1][2] PF-
562271's ability to selectively inhibit these kinases has made it a valuable tool in cancer
research and a potential therapeutic agent.[3]

Mechanism of ATP-Competitive Inhibition

PF-562271 functions as a reversible, ATP-competitive inhibitor of both FAK and PYK2.[3][4]
This means that PF-562271 binds to the ATP-binding pocket of the kinase domain, directly
competing with the endogenous ATP substrate.[3] By occupying this site, PF-562271 prevents
the transfer of a phosphate group from ATP to the target protein, thereby inhibiting the kinase's
catalytic activity.
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Crystallographic studies have revealed that PF-562271 forms two hydrogen bonds with the
kinase hinge region of FAK, a common interaction for ATP-competitive inhibitors.[3] This
interaction stabilizes an unusual helical conformation of the DFG (Asp-Phe-Gly) motif within the
activation loop. This induced conformation is thought to contribute to the inhibitor's potency and
selectivity.

Below is a diagram illustrating the mechanism of ATP-competitive inhibition by PF-562271.
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Caption: ATP-competitive inhibition of FAK/PYK2 by PF-562271.
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Quantitative Inhibitory Data

The potency of PF-562271 has been quantified through various in vitro and in vivo assays. The
half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.

Target Assay Type IC50 (nM) Reference(s)
FAK Cell-free 15 [41051617]
Cell-based 5 [41[5]

PYK2 Cell-free 13-14 [41[51[6][7]
CDK1/CyclinB Cell-free 58 [5]
CDK2/CyclinE Cell-free 30 [5]
CDK3/CyclinE Cell-free a7 [5]

Fyn Cell-free 277 [8]

In vivo studies have demonstrated that oral administration of PF-562271 inhibits FAK
phosphorylation in a dose-dependent manner, with a calculated EC50 of 93 ng/mL in tumor-
bearing mice.[4][5]

Signaling Pathways Affected by PF-562271

FAK and PYK2 are central nodes in signaling pathways that regulate cell adhesion, migration,
and proliferation. By inhibiting these kinases, PF-562271 disrupts these critical cellular
functions.

FAK Signaling Pathway

Integrin engagement with the extracellular matrix (ECM) triggers the autophosphorylation of
FAK at Tyr397. This creates a binding site for Src family kinases, leading to further
phosphorylation and full activation of FAK. Activated FAK then phosphorylates downstream
substrates such as paxillin and p130Cas, leading to the activation of the Ras-ERK/MAPK and
PI3K-Akt pathways, which promote cell survival and proliferation.

PYK2 Signaling Pathway
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PYK2 is activated by stimuli that increase intracellular calcium levels and by G-protein coupled
receptors.[1] Similar to FAK, activated PYK2 can recruit Src and phosphorylate downstream
targets, including paxillin.[9] PYK2 plays a significant role in regulating ion channel function and

activating MAP kinase pathways.[10]

The following diagram illustrates the FAK and PYK2 signaling pathways and the points of
inhibition by PF-562271.
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Caption: Overview of FAK/PYK2 signaling and PF-562271 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
ATP-competitive inhibition of PF-562271.

In Vitro Kinase Inhibition Assay

This assay measures the ability of PF-562271 to inhibit the phosphorylation of a substrate by
FAK or PYK2 in a cell-free system.

Materials:

Recombinant FAK or PYK2 enzyme

e Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 125 mM NaCl, 24 mM MgCI2)

e ATP

e Substrate (e.g., poly(Glu, Tyr) 4:1)

 PF-562271

e 96-well plates

o Plate reader

Procedure:

» Prepare serial dilutions of PF-562271 in kinase buffer.

e In a 96-well plate, add the kinase buffer, recombinant FAK or PYK2 enzyme, and the
substrate.

e Add the serially diluted PF-562271 or vehicle control to the respective wells.
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« Initiate the kinase reaction by adding ATP.
¢ Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
o Stop the reaction (e.g., by adding EDTA).

o Quantify the amount of phosphorylated substrate. This can be done using various methods,
such as ELISA with a phospho-specific antibody or luminescence-based assays that
measure the amount of ATP remaining.

» Plot the percentage of inhibition against the logarithm of the PF-562271 concentration to
determine the IC50 value.

The following workflow diagram outlines the in vitro kinase inhibition assay.
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Caption: Experimental workflow for in vitro kinase inhibition assay.
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Western Blot Analysis of FAK/IPYK2 Phosphorylation

This method is used to assess the effect of PF-562271 on the phosphorylation status of FAK
and PYK2 within cells.

Materials:

e Cell culture reagents

 PF-562271

 Lysis buffer with phosphatase and protease inhibitors

o SDS-PAGE gels and electrophoresis apparatus

e Transfer apparatus and membranes (e.g., PVDF)

e Blocking buffer (e.g., 5% BSA in TBST)

e Primary antibodies (total FAK/PYK2 and phospho-specific FAK/PYK2)
o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

o Culture cells to the desired confluency.

o Treat cells with various concentrations of PF-562271 or vehicle control for a specified time.
e Lyse the cells in lysis buffer on ice.

o Determine the protein concentration of the lysates.

o Separate the proteins by SDS-PAGE.
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o Transfer the separated proteins to a PVDF membrane.
e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with primary antibodies (e.g., anti-phospho-FAK Y397 and anti-total
FAK) overnight at 4°C.

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

o Wash the membrane again and detect the protein bands using a chemiluminescent substrate
and an imaging system.

e Quantify the band intensities to determine the ratio of phosphorylated to total FAK/PYK2.

Cell Viability/Proliferation Assay

Assays such as the MTT or MTS assay are used to determine the effect of PF-562271 on cell
viability and proliferation.

Materials:

e Cells and cell culture reagents

 PF-562271

e 96-well plates

e MTT or MTS reagent

e Solubilization solution (for MTT assay)

» Microplate reader

Procedure:

e Seed cells in a 96-well plate and allow them to adhere overnight.

e Treat the cells with serial dilutions of PF-562271 or vehicle control.
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 Incubate the cells for a specified period (e.g., 48-72 hours).

e Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

e If using MTT, add a solubilization solution to dissolve the formazan crystals.

o Measure the absorbance at the appropriate wavelength using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the IC50 value.

Conclusion

PF-562271 is a well-characterized, potent, and selective ATP-competitive inhibitor of FAK and
PYK2. Its mechanism of action, inhibitory profile, and effects on key signaling pathways have
been extensively studied, making it an invaluable tool for cancer research and drug
development. The experimental protocols outlined in this guide provide a solid foundation for
researchers to further investigate the therapeutic potential of targeting the FAK and PYK2
signaling axes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the ATP-competitive
Inhibition of PF-562271]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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